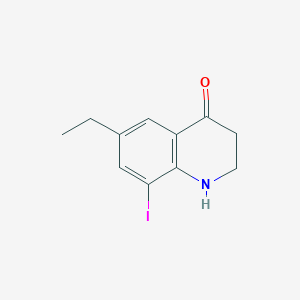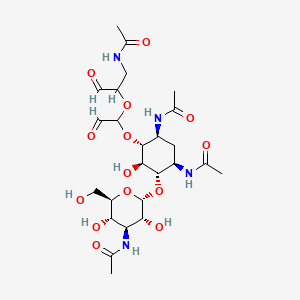
Tetra-N-acetyl Seco-kanamycin A Dialdehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetra-N-acetyl Seco-kanamycin A Dialdehyde is a chemical compound that serves as an intermediate in the synthesis of various derivatives, including Deoxystreptamine-kanosaminide, an impurity of Tobramycin. This compound is part of the aminoglycoside family, which is known for its antibiotic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetra-N-acetyl Seco-kanamycin A Dialdehyde typically involves the acetylation of Seco-kanamycin A. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve multi-step synthesis processes that are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tetra-N-acetyl Seco-kanamycin A Dialdehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dialdehyde group into carboxylic acids.
Reduction: This reaction can reduce the dialdehyde group to alcohols.
Substitution: This reaction can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Tetra-N-acetyl Seco-kanamycin A Dialdehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions.
Medicine: Investigated for its role in the development of antibiotic derivatives.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of Tetra-N-acetyl Seco-kanamycin A Dialdehyde involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Amikacin: A widely used semisynthetic aminoglycoside that is refractory to most aminoglycoside modifying enzymes.
Tobramycin: Another aminoglycoside antibiotic that shares structural similarities with Tetra-N-acetyl Seco-kanamycin A Dialdehyde.
Uniqueness
This compound is unique due to its specific acetylation pattern and its role as an intermediate in the synthesis of various derivatives. This makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C25H40N4O14 |
|---|---|
Molecular Weight |
620.6 g/mol |
IUPAC Name |
N-[2-[1-[(1R,2R,3S,4R,6S)-4,6-diacetamido-3-[(2S,3R,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-oxoethoxy]-3-oxopropyl]acetamide |
InChI |
InChI=1S/C25H40N4O14/c1-10(33)26-6-14(7-30)40-18(9-32)42-23-15(27-11(2)34)5-16(28-12(3)35)24(22(23)39)43-25-21(38)19(29-13(4)36)20(37)17(8-31)41-25/h7,9,14-25,31,37-39H,5-6,8H2,1-4H3,(H,26,33)(H,27,34)(H,28,35)(H,29,36)/t14?,15-,16+,17+,18?,19-,20+,21+,22-,23+,24-,25+/m0/s1 |
InChI Key |
XQJGQJVBHCEYKP-FZWQIPMUSA-N |
Isomeric SMILES |
CC(=O)NCC(C=O)OC(C=O)O[C@@H]1[C@H](C[C@H]([C@@H]([C@H]1O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)NC(=O)C)O)NC(=O)C)NC(=O)C |
Canonical SMILES |
CC(=O)NCC(C=O)OC(C=O)OC1C(CC(C(C1O)OC2C(C(C(C(O2)CO)O)NC(=O)C)O)NC(=O)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


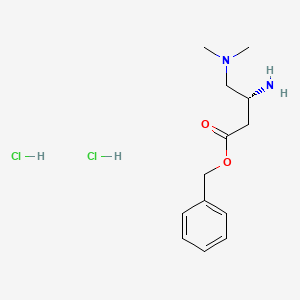
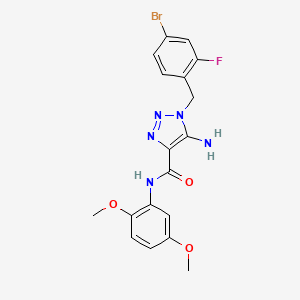
![(I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS](/img/structure/B13846048.png)
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)
![N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13846066.png)
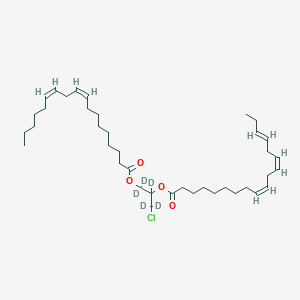


![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)


![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)
